molecular formula C20H22ClN5O3 B12014331 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-nitrobenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B12014331
M. Wt: 415.9 g/mol
InChI Key: GLPYVDSVHLCNSM-LPYMAVHISA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a nitrobenzylidene moiety. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step may involve the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Acetohydrazide Formation: The next step could involve the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions.

    Condensation Reaction: Finally, the acetohydrazide derivative is reacted with 3-nitrobenzaldehyde to form the desired compound through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitro group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.

    Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring or nitro group.

    Reduction: Reduced forms of the nitro group, such as amines.

    Substitution: Substituted derivatives of the chlorobenzyl group.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.

Biology

    Antimicrobial Studies: It may be studied for its antimicrobial properties against bacteria and fungi.

    Antitumor Research: Potential antitumor activities could be explored in cell culture and animal models.

Medicine

    Drug Development: The compound could be investigated as a lead compound for developing new drugs with specific therapeutic targets.

Industry

    Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide: Similar compounds may include other piperazine derivatives with different substituents on the benzyl or nitro groups.

Uniqueness

    Structural Features: The combination of a piperazine ring, chlorobenzyl group, and nitrobenzylidene moiety may confer unique biological activities compared to other compounds.

    Pharmacological Potential: Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C20H22ClN5O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22ClN5O3/c21-19-7-2-1-5-17(19)14-24-8-10-25(11-9-24)15-20(27)23-22-13-16-4-3-6-18(12-16)26(28)29/h1-7,12-13H,8-11,14-15H2,(H,23,27)/b22-13+

InChI Key

GLPYVDSVHLCNSM-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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